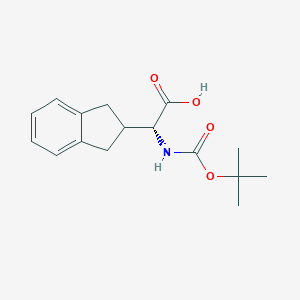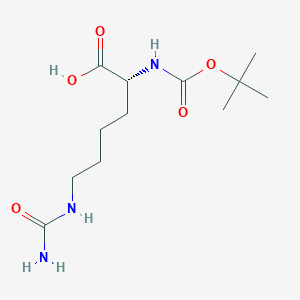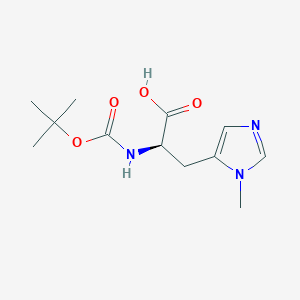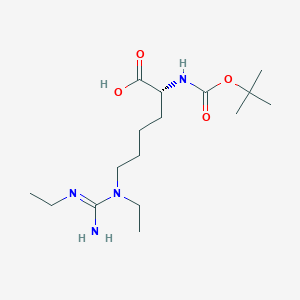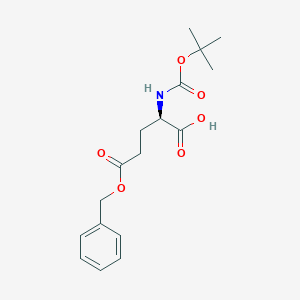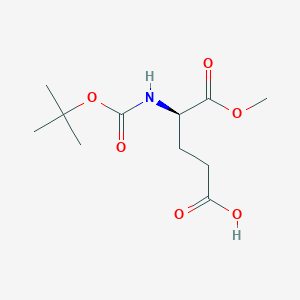
Boc-D-Ala-OMe
Descripción general
Descripción
N-(tert-Butoxycarbonyl)-D-alanine methyl ester: (Boc-D-Ala-OMe) is a derivative of D-alanine, an amino acid. The compound is widely used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing unwanted reactions during peptide bond formation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Solution Phase Synthesis:
Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.
-
Solid Phase Synthesis:
Step 1: Boc-D-alanine is attached to a solid support resin.
Step 2: The resin-bound Boc-D-alanine is reacted with methanol and a coupling agent to form this compound.
Step 3: The product is cleaved from the resin and purified.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale solution phase synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place.
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
-
Hydrolysis:
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as trifluoroacetic acid (TFA) are commonly used to remove the Boc group.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Boc-D-alanine: Formed by hydrolysis of the ester group.
D-alanine: Formed by removal of the Boc group followed by hydrolysis.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Mechanism:
- Boc-D-Ala-OMe acts as a protected amino acid derivative, allowing for selective reactions at the carboxyl and amino groups without interference from the side chain .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
-
N-(tert-Butoxycarbonyl)-L-alanine methyl ester (Boc-L-Ala-OMe):
-
N-(tert-Butoxycarbonyl)-3-iodo-D-alanine methyl ester (Boc-3-iodo-D-Ala-OMe):
Uniqueness:
Propiedades
IUPAC Name |
methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDICGOCZGRDFM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348471 | |
| Record name | Boc-D-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91103-47-8 | |
| Record name | Boc-D-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



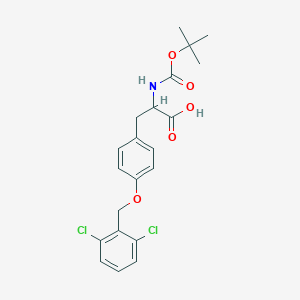
![4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B558498.png)


